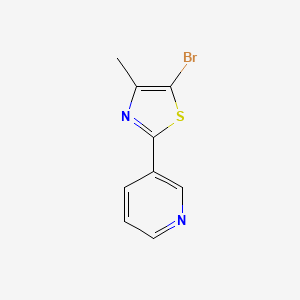

3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine

CAS No.: 1204608-91-2

Cat. No.: VC3413951

Molecular Formula: C9H7BrN2S

Molecular Weight: 255.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204608-91-2 |

|---|---|

| Molecular Formula | C9H7BrN2S |

| Molecular Weight | 255.14 g/mol |

| IUPAC Name | 5-bromo-4-methyl-2-pyridin-3-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3 |

| Standard InChI Key | OVXXBKHKCMYBTB-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CN=CC=C2)Br |

| Canonical SMILES | CC1=C(SC(=N1)C2=CN=CC=C2)Br |

Introduction

Chemical Structure and Identity

3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features two distinct aromatic systems: a pyridine ring and a thiazole moiety. The thiazole portion contains a bromine substituent at the 5-position and a methyl group at the 4-position, while the pyridine ring is connected at the 2-position of the thiazole through a carbon-carbon bond at its 3-position. This structural arrangement creates a molecule with significant potential for further derivatization and application in various chemical reactions.

Identification Parameters

The compound is definitively characterized by several standardized identification parameters that allow for its precise recognition and differentiation from similar structures. These parameters are essential for researchers working with this compound in both academic and industrial settings.

| Parameter | Value |

|---|---|

| CAS Number | 1204608-91-2 |

| IUPAC Name | 5-bromo-4-methyl-2-pyridin-3-yl-1,3-thiazole |

| Molecular Formula | C₉H₇BrN₂S |

| Molecular Weight | 255.14 g/mol |

| Standard InChI | InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-3-2-4-11-5-7 |

| Standard InChIKey | OVXXBKHKCMYBTB-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CN=CC=C2)Br |

| PubChem Compound ID | 58416034 |

Table 1: Identification parameters of 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine

The compound's chemical structure enables it to participate in various chemical reactions, particularly at the bromine position, which serves as an excellent site for further derivatization through cross-coupling reactions and nucleophilic substitutions.

Physical and Chemical Properties

3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine exhibits distinctive physical and chemical properties that are important for its handling, storage, and application in research and development activities. Understanding these properties is crucial for researchers working with this compound in laboratory settings.

Chemical Reactivity

The chemical reactivity of 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine is primarily determined by its functional groups and heterocyclic systems:

-

The bromine atom at the 5-position of the thiazole ring provides an excellent site for various transformations including:

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

-

Nucleophilic substitution reactions

-

Metal-halogen exchange reactions

-

-

The pyridine nitrogen acts as a weak base and potential coordination site for metals.

-

The thiazole ring nitrogen and sulfur atoms can also participate in coordination chemistry with various metals.

This reactivity profile makes the compound valuable as a building block in medicinal chemistry and materials science.

Applications and Research Significance

3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine has several potential applications across different scientific disciplines, making it a compound of interest for researchers in various fields.

Pharmaceutical Applications

The compound's structure suggests potential biological activities that could be exploited in pharmaceutical research:

-

Potential antimicrobial activity: Many thiazole-containing compounds exhibit antibacterial and antifungal properties.

-

Possible anticancer properties: Heterocyclic compounds with similar structural features have shown cytotoxic activity against various cancer cell lines.

-

Utility in medicinal chemistry: The compound serves as a versatile synthetic intermediate for creating more complex bioactive molecules.

The presence of both pyridine and thiazole rings is particularly significant, as these heterocyclic systems are found in numerous pharmaceutically active compounds.

Materials Science Applications

Beyond pharmaceutical applications, the compound may have potential in materials science:

-

As a ligand in coordination chemistry for creating metal complexes with unique properties

-

In the development of organic electronic materials

-

As a building block for specialized polymers with tailored properties

The bromine functionality provides a convenient handle for further elaboration, making this compound a valuable intermediate in the synthesis of more complex materials.

Chemical Compatibility and Stability

Understanding the stability profile of 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine is crucial for its proper handling, storage, and application in research contexts.

Incompatible Materials

Based on available safety information, 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine should be kept away from:

-

Strong oxidizing agents

-

Strong acids and bases

-

Reactive metals

These materials could potentially trigger undesired reactions, decomposition, or in extreme cases, hazardous conditions .

Decomposition Products

Under thermal decomposition or combustion, the compound may produce hazardous decomposition products including:

These decomposition products present respiratory and environmental hazards, underscoring the importance of proper handling and emergency response protocols.

Analytical Methods for Identification and Characterization

Accurate identification and characterization of 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine are essential for quality control in research and development applications.

Spectroscopic Analysis

Several spectroscopic techniques are typically employed for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR for proton environments, particularly the methyl group and aromatic protons

-

¹³C NMR for carbon environments

-

Other techniques like ¹⁵N NMR may provide additional structural insights

-

-

Mass Spectrometry:

-

Provides molecular weight confirmation

-

Fragmentation pattern analysis helps confirm structure

-

High-resolution mass spectrometry offers precise molecular formula confirmation

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups and bond characteristics

-

Helps confirm the presence of specific structural features

-

Chromatographic Methods

Chromatographic techniques are valuable for both analysis and purification:

-

High-Performance Liquid Chromatography (HPLC):

-

Assesses purity

-

Can be used for separation and purification

-

-

Thin-Layer Chromatography (TLC):

-

Monitors reaction progress

-

Preliminary purity assessment

-

Optimization of purification conditions

-

These analytical methods collectively ensure the identity, purity, and structural confirmation of the compound for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume